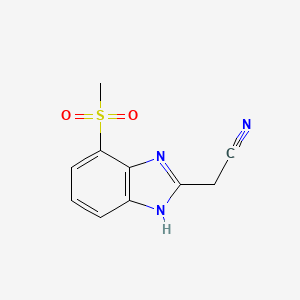

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

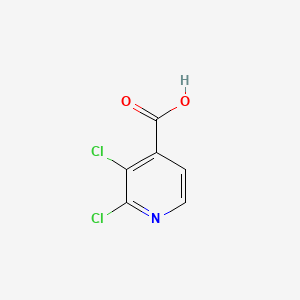

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are key components to functional molecules that are used in a variety of everyday applications . Methylsulfonyl benzimidazoles are a subclass of benzimidazoles, which have shown considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a catalyst . Another method involves the reaction of aromatic and heteroaromatic 2-nitroamines with formic acid, iron powder, and NH4Cl .Molecular Structure Analysis

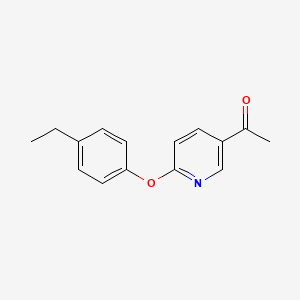

The molecular structure of benzimidazoles consists of a fused ring structure with a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms. In the case of methylsulfonyl benzimidazoles, a methylsulfonyl group is attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. The nitrogen atoms in the imidazole ring can act as a site for protonation, alkylation, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can vary widely depending on their substituents. Generally, benzimidazoles are stable and can exhibit varying degrees of solubility in different solvents .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzimidazole derivatives, such as 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole, are considered important heterocyclic motifs that show a wide range of pharmaceutical applications . They have been found to have many applications in therapeutic areas such as antimicrobial agents, antiviral agents against several viruses such as HIV, influenza, antitumor, anti-inflammatory as well as antiprotozoal agents . Benzimidazole moieties play a crucial role in the treatment of ulcers, as an antihelminth and antihistamine agent .

Sustainable Catalytic Synthesis

Research has been directed towards the sustainable catalytic synthesis of benzimidazole and its derivatives . A novel approach for the synthesis of benzimidazole and its derivatives with engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst has been reported . This catalyst produced a clean reaction profile with excellent yields in a shorter time under the umbrella of green chemistry .

Synthesis of Benzimidazole Derivatives

The NH2-MIL-125 (Ti) MOF has been used as an efficient oxidant-free heterogeneous catalyst for the facile synthesis of various benzimidazoles . The broad substrate scope and high reusability of this catalyst are attractive for the synthesis of a wide range of medicinally active benzimidazole derivatives .

Anticancer Activity

Some benzimidazole derivatives have shown anticancer effects with potential estrogen receptor modulatory actions . These results demonstrate that novel methylsulfonyl indole-benzimidazole derivatives exhibit anticancer effects .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been known to exhibit anticancer properties and estrogen receptor (er) modulatory actions .

Mode of Action

It is known that benzimidazole derivatives can inhibit polymerization of β-tubulin by interacting with it directly . This interaction distorts the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .

Biochemical Pathways

Benzimidazole fungicides, which are structurally similar, are known to affect the polymerization of β-tubulin . This disruption can lead to cell death during mitosis .

Pharmacokinetics

Benzimidazole derivatives are generally known to be metabolized through hydrolysis and photolysis in plants .

Result of Action

Benzimidazole derivatives are known to distort the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .

Action Environment

It is known that the solubility of benzimidazole fungicides is low at physiological ph and becomes high at low ph . This could potentially influence the bioavailability and efficacy of 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole.

Direcciones Futuras

The future directions in the field of benzimidazole research involve the design and synthesis of novel benzimidazole derivatives with improved properties and activities. This includes the development of benzimidazoles with enhanced anticancer activity, better selectivity for biological targets, and improved safety profiles .

Propiedades

IUPAC Name |

2-(4-methylsulfonyl-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-16(14,15)8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNUJIMGHKQKHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)